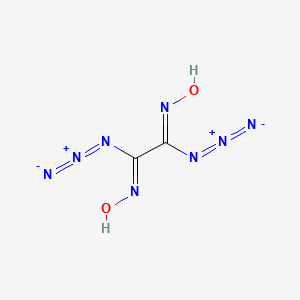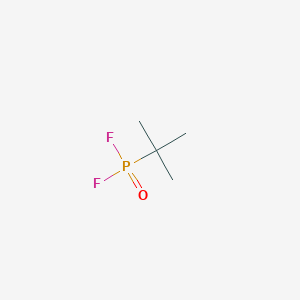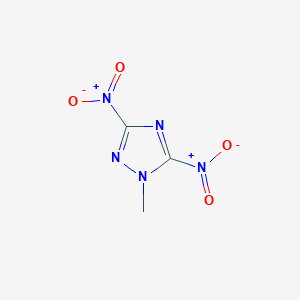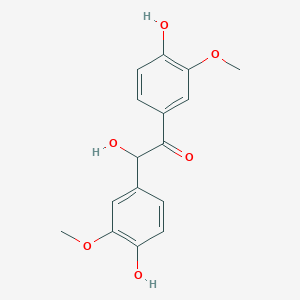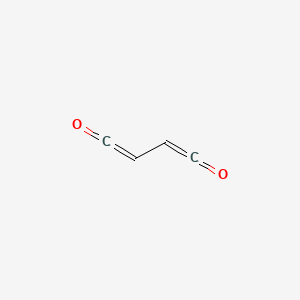
Buta-1,3-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buta-1,3-diene-1,4-dione, also known as bisketene, is an organic compound with the formula C₄H₂O₂. It is a conjugated diene and diketone, characterized by the presence of two double bonds and two ketone groups. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Buta-1,3-diene-1,4-dione can be synthesized through various methods. One common approach involves the reaction of vinyl phosphates with organometallic reagents, such as aryllithium, to form trisubstituted buta-1,3-dienes, which can then be further oxidized to yield the desired diketone . Another method involves the palladium-catalyzed cross-coupling reactions of vinyl halides with alkenyl-substituted organometallic compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of palladium catalysts and organometallic reagents is common in industrial settings due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Buta-1,3-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The double bonds in the compound can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
Buta-1,3-diene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism by which buta-1,3-diene-1,4-dione exerts its effects involves its ability to participate in various chemical reactions due to its conjugated diene and diketone structure. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene with the formula C₄H₆.
2,3-Dimethylbuta-1,3-diene: A substituted diene with additional methyl groups.
Vinylethylene: Another conjugated diene with a different substitution pattern.
Uniqueness
Buta-1,3-diene-1,4-dione is unique due to the presence of both diene and diketone functionalities, which confer distinct reactivity and chemical properties compared to other similar compounds. This dual functionality allows for a broader range of chemical transformations and applications.
Properties
CAS No. |
2829-38-1 |
|---|---|
Molecular Formula |
C4H2O2 |
Molecular Weight |
82.06 g/mol |
InChI |
InChI=1S/C4H2O2/c5-3-1-2-4-6/h1-2H |
InChI Key |
IBHMKHMMZPPEQT-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=O)C=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


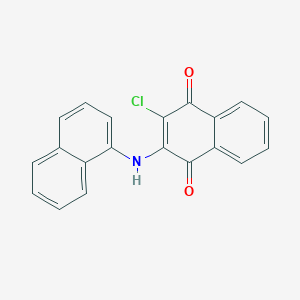
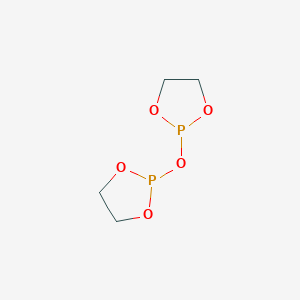
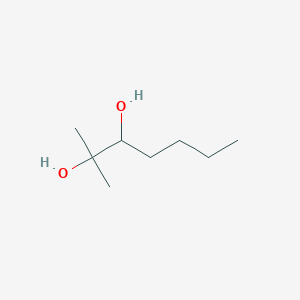
![[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate](/img/structure/B14742583.png)

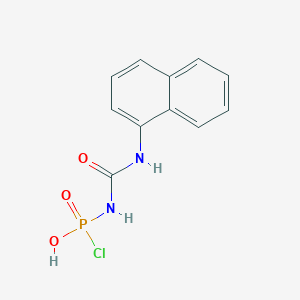
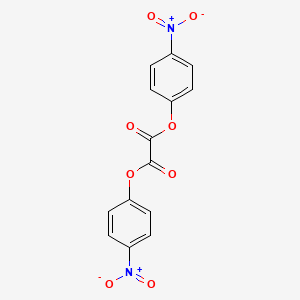
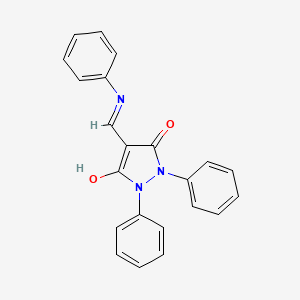
![5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14742599.png)

